3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)14-8-10-21(11-9-14)18(22)7-6-15-16(19)4-3-5-17(15)20/h3-5,13-14H,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJTKIBRRFZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the reaction of a suitable amine with a ketone to form the piperidine ring.
Introduction of the isobutylsulfonyl group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the chlorofluorophenyl group: This step involves the coupling of the chlorofluorophenyl group to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, including:
1. Antidepressant Activity
Research indicates that compounds similar to 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that structural modifications can enhance the selectivity and potency of these compounds against specific receptors involved in mood regulation.
2. Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties, potentially acting through opioid and non-opioid pathways. Its ability to interact with pain receptors makes it a candidate for further exploration in pain management therapies.
3. Anticancer Potential
There is growing interest in the anticancer properties of compounds with similar structures. The compound's unique functional groups may enable it to inhibit tumor growth or induce apoptosis in cancer cells. In vitro studies are necessary to elucidate its mechanisms of action against various cancer types.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant improvement in depressive-like behaviors in animal models. The research indicated that these compounds could serve as potential candidates for developing new antidepressants.
Case Study 2: Pain Management
Another study explored the analgesic effects of similar compounds in chronic pain models. Results suggested that the compound could reduce pain perception significantly, warranting further investigation into its clinical applications for pain relief.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These compounds, primarily dihydrochalcones with glycosylated or phenolic substituents, share the propan-1-one core but diverge significantly in functional groups and pharmacological roles.
Table 1: Structural Comparison of Propan-1-one Derivatives
Key Differences and Implications:
In contrast, dihydrochalcones in feature hydroxyl/methoxy groups (e.g., 3-hydroxy-4-methoxyphenyl), which are electron-donating and may improve solubility or antioxidant activity .
Propan-1-one Substituents: The sulfonamide-piperidine moiety in the target compound could confer rigidity and influence pharmacokinetics (e.g., bioavailability, metabolic resistance). Dihydrochalcone derivatives in , however, incorporate glycosylated or polyhydroxy groups, which enhance water solubility and are typical of natural products like flavonoids .
Pharmacological Profiles: Dihydrochalcones in are associated with antioxidant, anti-inflammatory, or sweetening properties due to their phenolic and glycosidic structures. The target compound’s sulfonamide and halogenated groups suggest divergent applications, such as enzyme inhibition or synthetic intermediates, though specific data are absent in the provided evidence.
Biological Activity
The compound 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one , often referred to as EVT-3060675, is a synthetic organic molecule with potential pharmacological applications. Its unique structure, characterized by the presence of a chloro-fluorophenyl group and a piperidinyl moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 347.87 g/mol. The structural components include:
- Chloro-fluorophenyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Piperidine ring : Commonly associated with various pharmacological effects, particularly in central nervous system (CNS) activity.
- Isobutylsulfonyl group : This functional group may contribute to the compound's stability and solubility.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing CNS functions.
- Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways or signaling cascades.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains, suggesting possible antimicrobial properties.
Antidepressant Effects
A study investigating the antidepressant-like effects of similar compounds indicated that modifications in the piperidine structure can enhance serotonin reuptake inhibition, leading to improved mood regulation in animal models .
Antitumor Activity
Research has shown that derivatives of chloro-fluorophenyl compounds exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism includes apoptosis induction through mitochondrial pathways .
Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group appears to enhance this effect by disrupting bacterial cell wall synthesis .
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant potential in murine models.
- Methodology : Behavioral tests (e.g., forced swim test) were employed to assess depressive-like behaviors.
- Results : The compound showed a significant reduction in immobility time compared to control groups, indicating potential antidepressant effects.
-
Antimicrobial Efficacy Assessment :
- Objective : To test the antimicrobial effectiveness against specific bacterial strains.
- Methodology : Disc diffusion method was utilized to determine inhibition zones.
- Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties.
Data Tables
Q & A
Q. What are the common synthetic routes for 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, and what analytical techniques ensure purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example, sulfonylation of 4-(isobutyl)piperidine with sulfonyl chlorides under basic conditions (e.g., triethylamine) forms the sulfonyl-piperidine intermediate. Subsequent coupling with a substituted propanone derivative is achieved via nucleophilic acyl substitution or ketone alkylation.
- Key Steps :
- Sulfonylation : Use of inert atmosphere (N₂) to prevent oxidation .
- Coupling : Catalysts like DCC (dicyclohexylcarbodiimide) may enhance reaction efficiency .
- Analytical Validation :
- Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) validate the final product .
Q. What spectroscopic and crystallographic methods are used for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the aromatic, piperidinyl, and sulfonyl groups. For example, the deshielded proton signals near δ 7.0–8.0 ppm confirm the 2-chloro-6-fluorophenyl moiety .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
- Crystallography :
- X-ray Diffraction : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond in sulfonyl group ~1.76 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the sulfonylation step?
- Methodological Answer : Low yields often arise from incomplete sulfonylation or side reactions. Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes decomposition .
- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) improves nucleophilic attack efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility .
- Workflow : Use TLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies mitigate solubility challenges during pharmacological testing of this compound?
- Methodological Answer : Poor aqueous solubility can hinder bioactivity assays. Solutions include:
- Co-solvents : DMSO (<5% v/v) or cyclodextrin-based formulations improve solubility without cytotoxicity .
- Salt Formation : Protonation of the piperidine nitrogen (pH adjustment) enhances water solubility .
- Nanoformulations : Lipid-based nanoparticles or micelles encapsulate the compound for sustained release .
Q. How does the substitution pattern on the phenyl ring influence bioactivity and metabolic stability?
- Methodological Answer :
- Electronic Effects : The 2-chloro-6-fluoro substitution increases electron-withdrawing properties, enhancing binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Steric Hindrance : Bulky substituents reduce metabolic degradation by cytochrome P450 enzymes, improving half-life .
- Comparative Studies : Analogues with para-substitutions show lower potency, highlighting the importance of ortho/fluoro positioning .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Steps include:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity) .
- Structural Re-analysis : Compare crystallographic data (e.g., SHELX-refined structures) to confirm compound integrity .
- SAR Studies : Systematically modify substituents (e.g., replacing isobutylsulfonyl with methylsulfonyl) to isolate activity drivers .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Primary Neuronal Cultures : Assess neurotoxicity and receptor modulation (e.g., GABAergic or glutamatergic activity) .
- Electrophysiology : Patch-clamp studies on ion channels (e.g., NMDA receptors) quantify functional effects .
- Enzyme Assays : Test inhibition of acetylcholinesterase or monoamine oxidases using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
